CPFX1302
Description
CPFX1302 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Structurally, it features a bromine and chlorine substituent on the phenyl ring, which may enhance its reactivity and binding affinity in biological or catalytic applications. The compound exhibits moderate solubility in aqueous solutions (0.24 mg/mL) and a logP (octanol-water partition coefficient) ranging from 0.61 to 2.15, depending on the computational model used (e.g., XLOGP3, WLOGP) .
This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst, potassium phosphate as a base, and a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours . This method ensures high purity and scalability for industrial production.
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPFX1302; CPFX-1302; CPFX 1302; |
Origin of Product |
United States |
Comparison with Similar Compounds
CPFX1302 belongs to the arylboronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry. Below is a comparative analysis with two structurally and functionally similar compounds:
Table 1: Structural and Functional Comparison
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.72 g/mol |
| LogP (XLOGP3) | 2.15 | 1.98 (estimated) | 2.45 (estimated) |
| Solubility (mg/mL) | 0.24 | 0.18 (predicted) | 0.09 (predicted) |
| Bioavailability | 0.55 | 0.48 | 0.37 |
| BBB Permeability | Yes | Yes | No |
| CYP Inhibition | None | None | Moderate (CYP2D6) |
Key Observations :
Structural Differences :
- This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions, affecting their steric and electronic profiles.
- (6-Bromo-2,3-dichlorophenyl)boronic acid has an additional chlorine atom, increasing molecular weight and reducing solubility .
Functional Performance :
- Solubility : this compound’s higher solubility (0.24 mg/mL) compared to analogs may improve its utility in aqueous reaction systems or drug formulations .
- BBB Permeability : Unlike (6-Bromo-2,3-dichlorophenyl)boronic acid, this compound crosses the BBB, making it advantageous for CNS applications .
- CYP Interactions : The absence of CYP inhibition in this compound reduces the risk of drug-drug interactions in therapeutic settings .
Catalytic Efficiency
This compound demonstrates superior reactivity in Suzuki-Miyaura couplings compared to analogs, achieving >90% yield in model reactions with aryl halides. This is attributed to its optimal balance of electron-withdrawing substituents (Br, Cl), which enhance oxidative addition to palladium catalysts .
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